molecular formula C9H6Br2S B159892 5-Bromo-3-(bromomethyl)benzo[b]thiophene CAS No. 1757-24-0

5-Bromo-3-(bromomethyl)benzo[b]thiophene

Cat. No. B159892
CAS RN: 1757-24-0
M. Wt: 306.02 g/mol
InChI Key: BCLKMDBUQJYWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(bromomethyl)benzo[b]thiophene is a chemical compound with the molecular formula C9H6Br2S1 . It is a heteroaryl halide and is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-(bromomethyl)benzo[b]thiophene consists of a benzo[b]thiophene core with bromomethyl groups attached at the 5-position . The molecular weight is 306.02 .


Physical And Chemical Properties Analysis

5-Bromo-3-(bromomethyl)benzo[b]thiophene is a solid . Its molecular weight is 306.02 .

Scientific Research Applications

Supramolecular Chemistry and Self-Assembly

Benzene-1,3,5-tricarboxamides (BTAs), which share structural motifs with benzothiophene derivatives, have been utilized extensively in supramolecular chemistry. The simple structure and wide accessibility of BTAs, combined with a detailed understanding of their self-assembly behavior, enable their application in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding illustrates the potential of benzothiophene derivatives in designing supramolecular architectures (Cantekin, de Greef, & Palmans, 2012).

Synthetic Approaches to Thiophene Derivatives

Thiophene derivatives, including those related to 5-Bromo-3-(bromomethyl)benzo[b]thiophene, are pivotal in organic synthesis due to their applications across medicinal chemistry, organic materials, and as intermediates in organic synthesis. The synthesis of thiophene derivatives has attracted significant attention, leading to the development of novel synthetic approaches and the modification of known methods such as the Gewald and Fiesselmann methods. The diverse applications of thiophene derivatives underscore their importance in developing new drugs and materials (Xuan, 2020).

Safety And Hazards

5-Bromo-3-(bromomethyl)benzo[b]thiophene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Thiophene-based conjugated polymers, which include compounds like 5-Bromo-3-(bromomethyl)benzo[b]thiophene, have been the focus of recent research due to their exceptional optical and conductive properties . They have potential applications in electronic and optoelectronic devices .

properties

IUPAC Name

5-bromo-3-(bromomethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2S/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLKMDBUQJYWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938693
Record name 5-Bromo-3-(bromomethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-(bromomethyl)benzo[b]thiophene

CAS RN

1757-24-0
Record name 5-Bromo-3-(bromomethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.30 gm (18.9 mMol) 5-bromo-3-methylbenzothiophene, 0.25 gm (1.03 mMol) benzoylperoxide, and 3.37 gm (18.9 mMol) N-bromosuccinimide in 50 mL carbon tetrachloride was heated at reflux for 3 hours. The reaction mixture was cooled to room temperature, filtered and the filtrate concentrated under reduced pressure. The residue was subjected to flash silica gel chromatography, eluting with hexane. Fractions containing the desired compound were combined and concentrated under reduced pressure to provide 4.28 gm (74%) of the desired compound.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step One
Yield
74%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.